Cas no 52943-88-1 (3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine)

3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine 化学的及び物理的性質
名前と識別子
-
- 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine
- 1H-Pyrazole-4,5-diamine, 3-methyl-1-phenyl-
- 3-methyl-1-phenyl-1H-pyrazole-4,5-diamine(SALTDATA: FREE)
- 5-methyl-2-phenylpyrazole-3,4-diamine
- CHEMBRDG-BB 4023569
- 1-Phenyl-3-methyl-4,5-diaminopyrazole
- 3-methyl-1-phenyl-1H-pyrazol-4,5-yldiamine
- 4,5-diamino-3-methyl-1-phenyl-1H-pyrazole
- 4,5-diamino-3-methyl-1-phenyl-pyrazole
- 5-methyl-2-phenyl-2H-pyrazole-3,4-diamine
- EN300-1716826
- DTXSID70357952
- SCHEMBL34059
- CCA94388
- MFCD00462186
- Oprea1_092461
- 4,5-diamino-3-methyl-1-phenylpyrazole
- AKOS006282524
- CBDivE_002045
- Cambridge id 5611020
- BS-38024
- 52943-88-1
-
- MDL: MFCD00462186
- インチ: InChI=1S/C10H12N4/c1-7-9(11)10(12)14(13-7)8-5-3-2-4-6-8/h2-6H,11-12H2,1H3
- InChIKey: JSVCLRZBHIRDNZ-UHFFFAOYSA-N
- ほほえんだ: CC1=NN(C2=CC=CC=C2)C(=C1N)N
計算された属性
- せいみつぶんしりょう: 188.10600
- どういたいしつりょう: 188.106196400g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 191
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 69.9Ų
じっけんとくせい
- PSA: 69.86000
- LogP: 2.50750
3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine セキュリティ情報
3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine 税関データ
- 税関コード:2933199090
- 税関データ:
中国税関番号:
2933199090概要:
2933199090。他の構造上非縮合ピラゾール環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933199090。構造中に非縮合ピラゾール環(水素化の有無にかかわらず)を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M357010-100mg |
3-methyl-1-phenyl-1h-pyrazole-4,5-diamine |
52943-88-1 | 100mg |
$ 65.00 | 2022-06-03 | ||
Fluorochem | 230979-250mg |
3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine |
52943-88-1 | 95% | 250mg |
£105.00 | 2022-02-28 | |
Fluorochem | 230979-1g |
3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine |
52943-88-1 | 95% | 1g |
£176.00 | 2022-02-28 | |
abcr | AB217610-5 g |
3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine; 95% |
52943-88-1 | 5g |
€1,012.20 | 2023-02-05 | ||
abcr | AB217610-250 mg |
3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine; 95% |
52943-88-1 | 250MG |
€193.50 | 2023-02-05 | ||
eNovation Chemicals LLC | Y1246700-1g |
3-methyl-1-phenyl-1H-pyrazole-4,5-diamine |
52943-88-1 | 95% | 1g |
$255 | 2024-06-06 | |
Enamine | EN300-1716826-0.5g |
3-methyl-1-phenyl-1H-pyrazole-4,5-diamine |
52943-88-1 | 0.5g |
$181.0 | 2023-09-20 | ||
Alichem | A049002859-1g |
3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine |
52943-88-1 | 95% | 1g |
$314.16 | 2023-09-01 | |
Enamine | EN300-1716826-0.25g |
3-methyl-1-phenyl-1H-pyrazole-4,5-diamine |
52943-88-1 | 0.25g |
$173.0 | 2023-09-20 | ||
Enamine | EN300-1716826-2.5g |
3-methyl-1-phenyl-1H-pyrazole-4,5-diamine |
52943-88-1 | 2.5g |
$337.0 | 2023-09-20 |
3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine 関連文献
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Weifeng Jiang,Jianpeng Sun,Kebin Lu,Chuanhai Jiang,Huakai Xu,Zhaodi Huang,Ning Cao,Fangna Dai Dalton Trans., 2021,50, 9934-9941
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
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Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
3-Methyl-1-phenyl-1H-pyrazole-4,5-diamineに関する追加情報
Introduction to 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine (CAS No. 52943-88-1)
3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine, identified by its Chemical Abstracts Service (CAS) number 52943-88-1, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrazole class, a structurally versatile scaffold that is widely recognized for its biological activity and potential therapeutic applications. The presence of both methyl and phenyl substituents, along with the diamine functional groups at the 4 and 5 positions, contributes to its unique chemical properties and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
The pyrazole core is a six-membered aromatic ring containing two nitrogen atoms at the 1 and 4 positions. This structural motif is known for its stability and ability to engage in various hydrogen bonding interactions, which are crucial for its biological activity. The methyl group at the 3-position introduces steric hindrance and can influence the compound's solubility and metabolic stability, while the phenyl group at the 1-position provides extended π-conjugation and can modulate electronic properties. The diamine functionality at the 4 and 5 positions further enhances the compound's reactivity, making it a potential precursor for further derivatization and functionalization.
In recent years, there has been growing interest in 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine due to its reported biological activities. Studies have demonstrated that this compound exhibits potential pharmacological properties, including anti-inflammatory, antioxidant, and antimicrobial effects. These findings have prompted researchers to explore its mechanism of action and evaluate its suitability for further development into novel therapeutic agents.
One of the most compelling aspects of 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine is its role as a key intermediate in the synthesis of more complex bioactive molecules. The pyrazole scaffold is a privileged structure in drug discovery, appearing in numerous approved drugs and clinical candidates. Its versatility allows for modifications at various positions, enabling the tuning of biological activity to target specific disease pathways. The diamine groups provide additional sites for chemical modification, allowing for the introduction of pharmacophores that can enhance binding affinity and selectivity.
Recent advancements in synthetic chemistry have led to more efficient methods for preparing 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine. These methods often involve multi-step organic transformations that highlight the compound's reactivity as a building block. For instance, nucleophilic substitution reactions at the 4 and 5 positions can be used to introduce various functional groups, while cyclization reactions can be employed to construct more complex heterocyclic systems. These synthetic strategies have opened up new avenues for exploring the chemical space of pyrazole derivatives.
The biological evaluation of 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine has revealed several promising activities. In particular, its anti-inflammatory properties have been investigated in models of acute and chronic inflammation. Studies suggest that this compound can modulate key inflammatory pathways by inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, its antioxidant activity has been attributed to its ability to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
Another area of interest is the antimicrobial activity of 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine. Research has shown that this compound can exhibit potent activity against a range of bacterial and fungal strains. This finding is particularly significant in light of the increasing problem of antibiotic resistance, where novel antimicrobial agents are urgently needed. The mechanism of action may involve interference with essential microbial processes such as DNA replication or cell wall synthesis.
The pharmacokinetic properties of 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine are also being studied to assess its potential as a drug candidate. Factors such as solubility, bioavailability, metabolic stability, and excretion routes are critical considerations in drug development. Preliminary studies suggest that this compound has reasonable solubility in water and organic solvents, which could facilitate formulation into various dosage forms. Additionally, its metabolic stability appears to be favorable for further development.
In conclusion,3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine (CAS No. 52943-88-1) is a structurally interesting compound with significant potential in pharmaceutical research. Its unique chemical properties make it a valuable intermediate for synthesizing more complex bioactive molecules. Furthermore,3-Methyl - - phenyl - -- - H -- -- -- pyrazole -- -- -- - - - - - - - - -- -- -- - -- -- - -- -- --- -- --- --- --- --- --- --- --- --- --- --- --- --- --- --- --- ------------------------------ --- --- ------ --- ----diamine exhibits promising biological activities, including anti-inflammatory, antioxidant,and antimicrobial effects, which warrant further investigation into its mechanism of action and therapeutic potential.
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